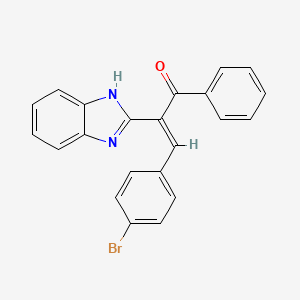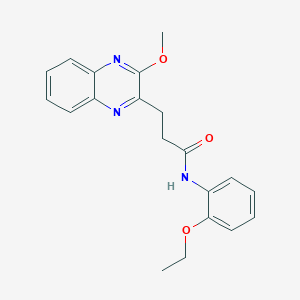![molecular formula C16H22N4O2 B5340212 N'-(tert-butyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5340212.png)
N'-(tert-butyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been suggested that this compound disrupts the photosynthetic process in plants, leading to their death.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, a process of programmed cell death. In plants, this compound has been shown to inhibit the activity of certain enzymes involved in the photosynthetic process, leading to decreased chlorophyll content and ultimately plant death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has shown promising results in various scientific research fields. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications. Another limitation is that it may have toxic effects on non-target organisms, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on N-(tert-butyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea. One direction is to further study its mechanism of action to optimize its use in various applications. Another direction is to explore its potential use in the synthesis of new materials with unique properties. Additionally, further research is needed to assess its potential toxic effects on non-target organisms and to develop methods to mitigate these effects. Overall, the research on N-(tert-butyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has promising implications for various scientific research fields and warrants further investigation.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea involves the reaction between tert-butylamine, ethyl isocyanate, and 3-phenyl-1,2,4-oxadiazole-5-carboxaldehyde. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has potential applications in various fields of scientific research. In medicine, this compound has been studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, N-(tert-butyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been studied for its potential use as a herbicide. It has been shown to have selective herbicidal activity against certain weed species. In material science, this compound has been studied for its potential use in the synthesis of new materials with unique properties.
Propiedades
IUPAC Name |
3-tert-butyl-1-ethyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-5-20(15(21)18-16(2,3)4)11-13-17-14(19-22-13)12-9-7-6-8-10-12/h6-10H,5,11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYZEFJEPBKZGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5340138.png)


![2-{4-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenoxy}-N-phenylacetamide](/img/structure/B5340152.png)
![N-(5-chloro-2-methoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5340154.png)

![2-methyl-1-{[3-(methylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5340169.png)
![4-[7-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5340182.png)
![2-benzyl-7-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5340187.png)
![2-hydroxy-N'-[1-(5-nitro-2-furyl)ethylidene]-2,2-diphenylacetohydrazide](/img/structure/B5340190.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile](/img/structure/B5340196.png)
![6-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5340201.png)
![ethyl 4-{3-(3,4-dimethoxyphenyl)-2-[(2-thienylcarbonyl)amino]acryloyl}-1-piperazinecarboxylate](/img/structure/B5340207.png)